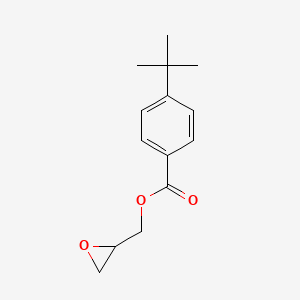

Glycidyl 4-tert-Butylbenzoate

説明

Glycidyl 4-tert-Butylbenzoate is a compound that plays a crucial role in drug delivery systems, promoting controlled release and improving drug solubility for conditions such as cancer, inflammation, and cardiovascular disorders .

Molecular Structure Analysis

The molecular formula of Glycidyl 4-tert-Butylbenzoate is C14H18O3 . The compound has a molecular weight of 234.30 g/mol . The InChI and Canonical SMILES representations provide more details about its structure .

Physical And Chemical Properties Analysis

Glycidyl 4-tert-Butylbenzoate is a liquid at 20°C . It should be stored under inert gas as it is air sensitive . It has a flash point of 173°C, a specific gravity of 1.08, and a refractive index of 1.52 .

科学的研究の応用

1. Physicochemical Properties and Extraction Technology

- Glycidyl derivatives, such as Glycidyl 4-tert-Butylbenzoate, show relevance in extraction technology due to their solubility, acid-base properties, and hydrolytic stability. Studies on hydrazides of 4-tert-butylbenzoic acid, closely related to Glycidyl 4-tert-Butylbenzoate, have revealed their solubility in nonpolar solvents and stability in acidic and basic media, which are crucial for their application in extraction processes (Pashkina et al., 2014).

2. Role in Chemical Synthesis and Modification

- Glycidyl 4-tert-Butylbenzoate plays a role in the synthesis of chelating polymers and metalliferous dyes, as seen in the modification of poly(butylacrylate-co-glycidylmethacrylate) using models like glycidyl isobutyrate and diglycidyl-2,4 dimethylglutarate. This modification process, relevant to the preparation of chelating polymers, involves kinetic studies and correlation with Madec's pattern (Crépeau & Maréchal, 1983).

3. Polymer Science and Engineering

- In polymer science, glycidyl derivatives such as Glycidyl 4-tert-Butylbenzoate are significant for the functionalization of polymers. For example, the study on the grafting of glycidyl methacrylate onto high-density polyethylene (HDPE) illustrates the role of glycidyl derivatives in enhancing polymer properties and applications in compatibilizing immiscible polymers (Torres et al., 2001).

4. Self-Assembly and Molecular Arrays

- Glycidyl 4-tert-Butylbenzoate contributes to the field of molecular self-assembly. Studies on 4-tert-butylbenzoic acid interacting with aliphatic diamines have led to the creation of new three-dimensional molecular arrays through hydrogen-bonded motifs. These structures have significant implications for understanding molecular self-assembly and the creation of layered structures (Armstrong et al., 2002).

5. Epoxy Resin Synthesis and Applications

- Glycidyl 4-tert-Butylbenzoate is pivotal in the synthesis of epoxy resins. Studies have focused on the preparation and cure of epoxy resins derived from renewable resources like 4-hydroxybenzoic acid, where glycidyl derivatives play a key role. The resulting resins have potential applications in structural adhesives, substituting bisphenol A-based epoxy resins (Fourcade et al., 2013).

特性

IUPAC Name |

oxiran-2-ylmethyl 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)13(15)17-9-12-8-16-12/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWVDELPZQQGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346517 | |

| Record name | Glycidyl 4-tert-Butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycidyl 4-tert-Butylbenzoate | |

CAS RN |

59313-58-5 | |

| Record name | Glycidyl 4-tert-Butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

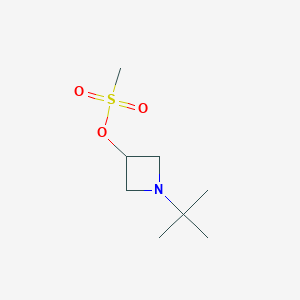

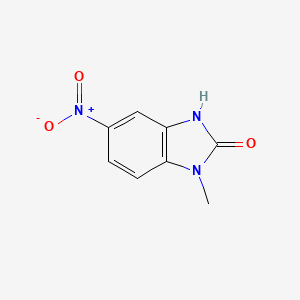

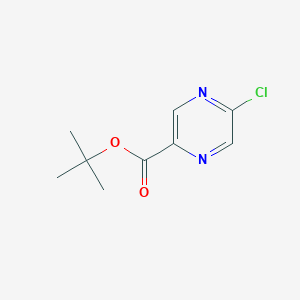

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)

![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)